molecular formula C32H39N7O4 B609201 Mobocertinib CAS No. 1847461-43-1

Mobocertinib

Cat. No. B609201
CAS RN: 1847461-43-1
M. Wt: 585.71
InChI Key: AZSRSNUQCUDCGG-UHFFFAOYSA-N
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Description

Mobocertinib, sold under the brand name Exkivity, is used for the treatment of non-small cell lung cancer . It is a small molecule tyrosine kinase inhibitor structurally similar to osimertinib . Its molecular target is the epidermal growth factor receptor (EGFR) bearing mutations in the exon 20 region .


Synthesis Analysis

Mobocertinib is a novel tyrosine kinase inhibitor (TKI) recently approved by the US FDA as a first-in-class small molecule therapeutic for EGFR ex20ins-positive NSCLC . When compared to osimertinib, a TKI indicated for the treatment of EGFR T790M-positive NSCLC, mobocertinib differs only by the presence of an additional C5-carboxylate isopropyl ester group on the middle pyrimidine core .


Molecular Structure Analysis

Mobocertinib has a molecular formula of C32H39N7O4 and a molar mass of 585.709 g·mol −1 . It has a complex structure with several functional groups including a pyrimidine core, an acrylamide side chain, and a C5-carboxylate isopropyl ester group .


Chemical Reactions Analysis

Mobocertinib is an irreversible kinase inhibitor, forming a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .


Physical And Chemical Properties Analysis

Mobocertinib has a molecular formula of C33H43N7O7S and a molecular weight of 681.809 . More detailed physical and chemical properties may be available in the safety data sheet provided by the manufacturer .

Scientific Research Applications

1. Treatment of Non-Small Cell Lung Cancer (NSCLC) Mobocertinib is a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations . It has been approved by the US FDA as a first-in-class small molecule therapeutic for EGFR ex20ins-positive NSCLC .

2. Targeting EGFR Exon 20 Insertion Mutations EGFR exon 20 insertion mutations in NSCLC are insensitive to traditional EGFR tyrosine kinase inhibitors (TKIs). Mobocertinib is the only approved TKI specifically designed to target EGFR Ex20 .

Real-World Safety and Efficacy Analysis

An international real-world safety and efficacy analysis was performed on patients with EGFR Ex20-positive NSCLC enrolled in a mobocertinib early access program .

Clinical Efficacy and Safety Studies

Clinical efficacy and safety studies include the pivotal phase I/II dose-escalation, expansion, and extension study in patients with advanced EGFR ex20ins mutation–positive NSCLC and other EGFR/HER2 mutation–positive solid tumors .

Comparison with Platinum-Based Chemotherapy

A phase III, randomized study compared first-line mobocertinib with platinum-based chemotherapy in previously untreated, locally advanced or metastatic EGFR ex20ins–positive NSCLC .

Structure-Guided Strategy

Using an iterative, structure-guided strategy, similar to that employed in the development of other targeted TKIs, mobocertinib was designed to potently inhibit oncogenic variants containing activating mutations in exon 20, with selectivity over WT EGFR .

These applications demonstrate the power of structure-based drug design and promising therapeutic outcomes of using precision medicine approaches in the management of molecularly defined tumors .

Mechanism of Action

Target of Action

Mobocertinib primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane receptor that regulates signaling pathways controlling cellular proliferation . Mutations in EGFR, specifically exon 20 insertion mutations, are associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC) .

Mode of Action

Mobocertinib interacts with its target, EGFR, by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is achieved through the formation of a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .

Biochemical Pathways

The primary biochemical pathway affected by mobocertinib is the EGFR signaling pathway . EGFR is essential for normal cellular functions, and mutations in EGFR’s kinase domain can cause dysregulation leading to NSCLC .

Pharmacokinetics

Mobocertinib has a median time to peak concentration in blood plasma of 4 hours, a mean elimination half-life of 18 hours, and a volume of distribution of 3509 L . The geometric mean absolute bioavailability of mobocertinib is 36.7% . The majority of mobocertinib-related material is covalently bound to plasma proteins . Renal excretion of unchanged drug is a very minor pathway of elimination .

Result of Action

The molecular and cellular effects of mobocertinib’s action result in the inhibition of EGFR exon 20 insertion mutations, which are associated with NSCLC . This leads to a decrease in cellular proliferation, thereby exerting a therapeutic effect against NSCLC . In clinical trials, mobocertinib demonstrated an objective response rate of 28% with a median duration of response of 15.8 months .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mobocertinib. For instance, the presence of certain substances, such as St. John’s Wort, a potent CYP3A inducer, may decrease the efficacy of mobocertinib . Additionally, the presence of brain metastasis can influence the median duration of treatment .

Safety and Hazards

The most common adverse reactions to mobocertinib are diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain . It also has warnings for QTc prolongation and Torsades de Pointes, interstitial lung disease/pneumonitis, cardiac toxicity, and diarrhea .

properties

IUPAC Name

propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSRSNUQCUDCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336749
Record name Mobocertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The epidermal growth factor receptor (EGFR) is a transmembrane receptor that regulates signaling pathways in the control of cellular proliferation. Mutations in these proteins have been associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC). While the majority of _EGFR_ mutations associated with NSCLC involve the _EGFR_ L858R point mutation or exon 19 deletions (referred to as "classical" _EGFR_ mutations), less common _EGFR_ exon 20 insertion mutations carry a particularly poor prognosis and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib is an inhibitor of EGFR that irreversibly binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR proteins, exerting a pharmacologic effect on mutant variants at concentrations 1.5- to 10-fold lower than on wild-type proteins.
Record name Mobocertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16390
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mobocertinib

CAS RN

1847461-43-1
Record name Mobocertinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mobocertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16390
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mobocertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOBOCERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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